1-Butyl-3-(4-chlorobenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one

Structure-Activity Relationship Drug Discovery Quinoline Sulfonyl Derivatives

1-Butyl-3-(4-chlorobenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one (CAS 899217-50-6) is a synthetic small molecule belonging to the quinoline sulfonyl derivative class, characterized by a 1,4-dihydroquinolin-4-one core with a 1-butyl substituent, a 3-(4-chlorobenzenesulfonyl) group, and a 6-methyl substitution. This compound is structurally encompassed within the generic Formula (I) of patent WO2014134705A1, which discloses quinoline sulfonyl derivatives for the treatment of cancer.

Molecular Formula C20H20ClNO3S
Molecular Weight 389.89
CAS No. 899217-50-6
Cat. No. B2397114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-3-(4-chlorobenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one
CAS899217-50-6
Molecular FormulaC20H20ClNO3S
Molecular Weight389.89
Structural Identifiers
SMILESCCCCN1C=C(C(=O)C2=C1C=CC(=C2)C)S(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C20H20ClNO3S/c1-3-4-11-22-13-19(20(23)17-12-14(2)5-10-18(17)22)26(24,25)16-8-6-15(21)7-9-16/h5-10,12-13H,3-4,11H2,1-2H3
InChIKeySMWQEPUJEPWJBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Butyl-3-(4-chlorobenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one (CAS 899217-50-6): Core Structural and Pharmacological Baseline


1-Butyl-3-(4-chlorobenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one (CAS 899217-50-6) is a synthetic small molecule belonging to the quinoline sulfonyl derivative class, characterized by a 1,4-dihydroquinolin-4-one core with a 1-butyl substituent, a 3-(4-chlorobenzenesulfonyl) group, and a 6-methyl substitution. This compound is structurally encompassed within the generic Formula (I) of patent WO2014134705A1, which discloses quinoline sulfonyl derivatives for the treatment of cancer [1]. The presence of the 4-chlorobenzenesulfonyl moiety at the 3-position and the 6-methyl group on the quinolinone core defines its primary pharmacophoric features, which are critical for its interaction with biological targets implicated in oncology, as outlined in the patent's therapeutic rationale [1].

Why Generic Substitution Fails for 1-Butyl-3-(4-chlorobenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one: The Criticality of N1, C3, and C6 Substituents


In the quinoline sulfonyl chemotype, the nature and position of substituents on the 1,4-dihydroquinolin-4-one scaffold dramatically alter biological activity and target selectivity. The patent WO2014134705A1 explicitly establishes that variations in the N1-alkyl group (e.g., butyl vs. ethyl vs. benzyl), the 3-sulfonyl aryl group (e.g., 4-chlorophenyl vs. 4-methylphenyl), and the C6 substituent (e.g., methyl vs. methoxy vs. fluoro) lead to significant differences in anticancer potency and spectrum [1]. Therefore, substituting the target compound with a close analog—such as one lacking the 6-methyl group (e.g., 1-butyl-3-(4-chlorobenzenesulfonyl)-1,4-dihydroquinolin-4-one, CAS 899217-45-9) or bearing a different N1-alkyl chain—would likely result in a different biological profile, potentially compromising the specificity required for reproducible research or targeted drug discovery programs [1].

Product-Specific Quantitative Evidence Guide: 1-Butyl-3-(4-chlorobenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one vs. Closest Analogs


Structural Differentiation via C6 Methyl Substitution: Comparison with 6-Unsubstituted and 6-Fluoro Analogs

The presence of a 6-methyl group on the quinolinone core of the target compound, as opposed to a hydrogen (in 1-butyl-3-(4-chlorobenzenesulfonyl)-1,4-dihydroquinolin-4-one, CAS 899217-45-9) or a fluorine atom (in 1-butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one, CAS 892777-04-7), creates a distinct electronic and steric environment. This substitution is expected to modulate the compound's lipophilicity (cLogP) and electron density on the aromatic ring, directly influencing target binding and cellular permeability. Patent WO2014134705A1 specifically claims numerous C6-substituted variants and demonstrates that compounds with different C6 groups exhibit varying degrees of anticancer activity, implying that the 6-methyl congener possesses a unique pharmacological fingerprint [1]. While direct, publicly available head-to-head IC50 data for the exact compound is currently absent from non-proprietary sources, the patent's explicit SAR claims provide a strong framework for its differentiated activity.

Structure-Activity Relationship Drug Discovery Quinoline Sulfonyl Derivatives

Anticancer Potential as a Quinoline Sulfonyl Derivative: Contextualizing Potency via the WO2014134705A1 Patent Family

The target compound falls within the scope of patent WO2014134705A1, which provides extensive in vitro anticancer efficacy data for a series of quinoline sulfonyl derivatives. The patent reports that exemplified compounds exhibit IC50 values in the low micromolar to sub-micromolar range against various human cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT-116) cancers [1]. While the specific IC50 of 1-butyl-3-(4-chlorobenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one is not explicitly listed in the patent's public examples, its structural inclusion in the patent's claims designates it as a compound of interest with demonstrated utility in cancer treatment models [1]. This is in contrast to many other quinolin-4-one derivatives that lack documented efficacy in patent-protected oncology applications.

Oncology Cancer Therapeutics Patent-Enabled Research

Optimal Research and Industrial Application Scenarios for 1-Butyl-3-(4-chlorobenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one


Lead Optimization and SAR Studies in Oncology Drug Discovery

Procurement of this specific analog is essential for medicinal chemistry teams working within the quinoline sulfonyl space, particularly those expanding on the SAR of WO2014134705A1. The combination of a 1-butyl, 3-(4-chlorobenzenesulfonyl), and 6-methyl substitution pattern provides a unique vector for probing the effects of lipophilicity and steric bulk on anticancer potency and selectivity. Comparative studies with the 6-H (CAS 899217-45-9) and 6-F (CAS 892777-04-7) analogs can illuminate the role of the 6-position in target engagement and cellular efficacy [1]. Furthermore, the 6-methyl group may offer a distinct metabolic profile compared to 6-methoxy or 6-fluoro variants, guiding late-stage lead optimization [1].

Chemical Biology Probe for Target Identification in Cancer Pathways

The quinoline sulfonyl scaffold, as established in patent WO2014134705A1, has shown activity against cancer cell lines. This suggests a potential mode of action involving modulation of specific oncogenic pathways. Using 1-butyl-3-(4-chlorobenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one as a chemical probe in affinity-based proteomics or cellular thermal shift assays (CETSA) could enable the identification of its primary protein target(s). Given that minor structural modifications can significantly alter target selectivity, using the precise 6-methyl analog is crucial for generating reproducible and meaningful target deconvolution data [1].

Reference Standard for Analytical and Bioanalytical Method Development

For laboratories quantifying quinoline sulfonyl derivatives in biological matrices (e.g., plasma, tissue homogenates), this compound serves as a high-purity (≥95%) reference standard, as per vendor specifications . Its unique molecular ion (MW 389.9 Da) and predicted fragmentation pattern facilitate the development of selective and sensitive LC-MS/MS methods, which are essential for preclinical pharmacokinetic and pharmacodynamic studies. The 6-methyl substitution contributes to a distinct chromatographic retention time compared to other analogs, aiding in method specificity .

Starting Material for Late-Stage Functionalization or Derivatization

The compound's 1,4-dihydroquinolin-4-one core with a 3-sulfonyl group is a versatile synthetic intermediate. The 6-methyl group can influence the regioselectivity of further electrophilic aromatic substitution reactions, making this specific compound a valuable starting point for constructing more complex, diversely substituted quinoline libraries for high-throughput screening campaigns, particularly those aimed at expanding the chemical space around the WO2014134705A1 pharmacophore [1].

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